Divergent Receptor Pharmacology: HCAR2-Active Regioisomer vs. nAChR-Weak Target Compound
The target compound 1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylic acid displays a Ki of 10,500 nM for the nicotinic acetylcholine receptor α4β4 [1], indicating negligible engagement. In contrast, the regioisomeric analog 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid (CHEMBL394441) exhibits a Ki of 504 nM for the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) [2]. This >20-fold difference in target engagement establishes that the 4-carboxylic acid regioisomer does not functionally substitute for the 3-carboxylic acid scaffold in HCAR2-mediated pathways, providing a built-in negative control for GPCR screening cascades.
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 10,500 nM (nAChR α4β4) |
| Comparator Or Baseline | 5-(3-chlorobenzyl)pyrazole-3-carboxylic acid; Ki = 504 nM (HCAR2) |
| Quantified Difference | 20.8-fold weaker affinity; distinct receptor target |
| Conditions | BindingDB assays: [³H]-epibatidine displacement for nAChR; [³H]-nicotinic acid displacement in rat spleen membranes for HCAR2. |
Why This Matters
For screens targeting HCAR2 or profiling off-target effects, the target compound serves as a structurally matched negative control that does not trigger HCAR2 signaling, while the 3-carboxylic acid regioisomer strongly activates the pathway.
- [1] BindingDB Entry BDBM50474545. Affinity Data: Ki = 1.05E+4 nM (Nicotinic acetylcholine receptor alpha4-beta4). BindingDB.org. View Source
- [2] BindingDB Entry BDBM50216550 (CHEMBL394441). Affinity Data: Ki = 504 nM (Hydroxycarboxylic acid receptor 2, Rattus norvegicus). BindingDB.org. View Source
